molecular formula C12H15ClO B12819888 5-(tert-Butyl)-2-methylbenzoyl chloride

5-(tert-Butyl)-2-methylbenzoyl chloride

Cat. No.: B12819888
M. Wt: 210.70 g/mol
InChI Key: LINJYWNUCQLUIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(tert-Butyl)-2-methylbenzoyl chloride is an aromatic acyl chloride characterized by a tert-butyl group at the 5-position and a methyl group at the 2-position of the benzene ring. Its structure combines steric bulk (tert-butyl) and moderate electron-donating effects (methyl), influencing its reactivity and physical properties.

Properties

Molecular Formula

C12H15ClO

Molecular Weight

210.70 g/mol

IUPAC Name

5-tert-butyl-2-methylbenzoyl chloride

InChI

InChI=1S/C12H15ClO/c1-8-5-6-9(12(2,3)4)7-10(8)11(13)14/h5-7H,1-4H3

InChI Key

LINJYWNUCQLUIB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C)(C)C)C(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-Butyl)-2-methylbenzoyl chloride typically involves the chlorination of 5-(tert-Butyl)-2-methylbenzoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) as the chlorinating agents. The reaction is usually performed under reflux conditions to ensure complete conversion of the carboxylic acid to the corresponding acyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes the risk of exposure to hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions

5-(tert-Butyl)-2-methylbenzoyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form 5-(tert-Butyl)-2-methylbenzoic acid and hydrochloric acid.

    Friedel-Crafts Acylation: The compound can be used as an acylating agent in Friedel-Crafts reactions to introduce the 5-(tert-Butyl)-2-methylbenzoyl group into aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the generated hydrochloric acid.

    Hydrolysis: The reaction is usually performed in aqueous or alcoholic solutions under mild conditions.

    Friedel-Crafts Acylation: The reaction is catalyzed by Lewis acids, such as aluminum chloride (AlCl3), and is carried out under anhydrous conditions.

Major Products Formed

    Amides: Formed by the reaction with amines.

    Esters: Formed by the reaction with alcohols.

    Thioesters: Formed by the reaction with thiols.

    5-(tert-Butyl)-2-methylbenzoic acid: Formed by hydrolysis.

Scientific Research Applications

5-(tert-Butyl)-2-methylbenzoyl chloride has several applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Material Science: The compound is used in the preparation of polymers and other materials with specific properties.

    Biological Studies: It is used in the synthesis of biologically active molecules for studying their effects on biological systems.

    Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of 5-(tert-Butyl)-2-methylbenzoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physical Properties

The table below highlights key differences in substituents, molecular weights, and physical properties:

Compound Name Substituents Molecular Weight (g/mol) Boiling/Melting Point Key Physical Properties
2-Methylbenzoyl chloride 2-methyl 154.59 bp 213°C Liquid at room temperature
4-Methoxyphenacyl chloride 4-methoxy, phenacyl group 184.61 mp 98–100°C Crystalline solid
2-Chloro-5-(trifluoromethoxy)benzoyl chloride 2-chloro, 5-CF₃O N/A (CAS: 1261731-24-1) N/A Likely liquid (analogous acyl chlorides)
5-(tert-Butyl)-2-methylbenzoyl chloride 5-tert-butyl, 2-methyl ~210 (estimated) Higher bp vs. 2-methyl analog (steric hindrance) Predicted viscous liquid or low-melting solid

Notes:

  • The tert-butyl group in this compound increases molecular weight and steric bulk compared to 2-methylbenzoyl chloride, likely raising its boiling point and reducing solubility in polar solvents .
  • Electron-withdrawing groups (e.g., Cl, CF₃O in 2-chloro-5-(trifluoromethoxy)benzoyl chloride) enhance electrophilicity of the carbonyl carbon, whereas methyl and tert-butyl groups (electron-donating) may slightly reduce reactivity in nucleophilic acyl substitutions .
Nucleophilic Substitution Reactions
  • 2-Methylbenzoyl chloride reacts readily with amines and alcohols to form amides and esters. For example, it undergoes Friedel-Crafts acylation with benzene and AlCl₃ to yield 2-methylbenzophenone derivatives .
  • This compound is expected to exhibit slower reaction kinetics in similar conditions due to steric hindrance from the tert-butyl group, which may impede access to the carbonyl carbon.
Stability and Handling
  • Acyl chlorides with electron-withdrawing substituents (e.g., 2-chloro-5-(trifluoromethoxy)benzoyl chloride) are more moisture-sensitive due to increased electrophilicity. In contrast, this compound may exhibit moderate stability, as alkyl groups slightly stabilize the carbonyl via inductive effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.